molecular formula C12H19N B165085 2-(4-Methylpentan-2-yl)aniline CAS No. 203448-76-4

2-(4-Methylpentan-2-yl)aniline

Cat. No. B165085
M. Wt: 177.29 g/mol
InChI Key: LPZZJKBLKQOBMZ-UHFFFAOYSA-N
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Patent
US05914344

Procedure details

The desired compound was prepared by carrying out the same procedures as described in Example 9(2) except that 4-chloro-2-(3-methylpentyl)nitrobenzene was replaced by 4-chloro-2-(1,3-dimethylbutyl)nitrobenzene.
Name
4-chloro-2-(3-methylpentyl)nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-2-(1,3-dimethylbutyl)nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC([N+]([O-])=O)=C(CCC(C)CC)C=1.Cl[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-])=O)=[C:20]([CH:27]([CH3:32])[CH2:28][CH:29]([CH3:31])[CH3:30])[CH:19]=1>>[CH3:32][CH:27]([C:20]1[CH:19]=[CH:18][CH:23]=[CH:22][C:21]=1[NH2:24])[CH2:28][CH:29]([CH3:30])[CH3:31]

Inputs

Step One
Name
4-chloro-2-(3-methylpentyl)nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])CCC(CC)C
Step Two
Name
4-chloro-2-(1,3-dimethylbutyl)nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])C(CC(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C)C)C1=C(N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.